(2,4-ジメトキシベンジル)-(3-モルフォリン-4-イルプロピル)アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

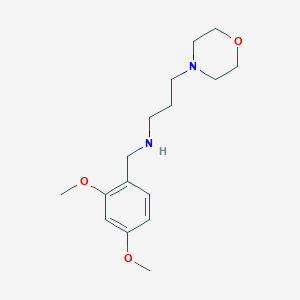

(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a complex organic compound that features both aromatic and aliphatic components The compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a morpholine ring attached via a propyl chain

科学的研究の応用

(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has diverse applications in scientific research:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzyl Intermediate: The initial step involves the preparation of 2,4-dimethoxybenzyl chloride from 2,4-dimethoxybenzyl alcohol through a chlorination reaction using thionyl chloride (SOCl₂) under reflux conditions.

Nucleophilic Substitution: The benzyl chloride intermediate then undergoes a nucleophilic substitution reaction with 3-morpholin-4-yl-propylamine in the presence of a base such as triethylamine (TEA) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

化学反応の分析

Types of Reactions

(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Br₂, HNO₃

Major Products

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

作用機序

The mechanism of action of (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

類似化合物との比較

Similar Compounds

2,4-Dimethoxybenzaldehyde: Shares the 2,4-dimethoxybenzyl structure but lacks the morpholine and propylamine components.

2,4-Dimethoxybenzoic acid: Contains the 2,4-dimethoxybenzyl structure with a carboxylic acid group instead of the amine.

2,4-Dimethoxybenzyl alcohol: Similar benzyl structure with hydroxyl group instead of the amine.

Uniqueness

(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the presence of both the morpholine ring and the propylamine chain, which impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

生物活性

(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H26N2O3, with a molecular weight of approximately 294.39 g/mol. It consists of a benzyl moiety substituted with two methoxy groups at the 2 and 4 positions and a morpholine ring attached to a propyl chain. This specific arrangement enhances its lipophilicity and potentially increases bioavailability, making it an interesting candidate for various pharmacological applications .

Biological Activity Overview

Research indicates that (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

- Antidepressant-like Effects : Similar compounds have shown efficacy in animal models of depression, indicating that this compound might also modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

- Antibacterial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, which could position it as a candidate for developing new antibacterial agents .

The exact mechanisms by which (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine exerts its effects are still under investigation. However, the following interactions have been noted:

- Receptor Interactions : The methoxy groups and morpholine ring may interact with specific receptors or enzymes involved in neurotransmission and other biological processes.

- Modulation of Neurotransmitter Systems : There is evidence suggesting that this compound can influence serotonin and dopamine receptor activity, which is crucial for mood regulation and cognitive functions .

Pharmacological Applications

The potential applications of (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine span several fields:

- Neuropharmacology : Due to its neuroprotective and antidepressant-like effects.

- Antibacterial Research : As a candidate for developing new antibiotics targeting resistant bacterial strains.

- Medicinal Chemistry : For synthesizing derivatives that may enhance biological activity or modify pharmacokinetic properties.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Similar benzyl structure but different methoxy position | Potentially different receptor selectivity |

| (3,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Similar core structure; different substitution pattern | May exhibit varied pharmacological profiles |

| (2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Close structural analog; different methoxy locations | Could have distinct metabolic pathways |

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine:

- Neuroprotection : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating conditions like Alzheimer's disease.

- Antibacterial Efficacy : In vitro tests showed that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values were comparable to established antibiotics like azithromycin .

特性

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-19-15-5-4-14(16(12-15)20-2)13-17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,3,6-11,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMCJUMHUCXMBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCCCN2CCOCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。